An In-depth Technical Guide to 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
An In-depth Technical Guide to 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Core Chemical Properties and Identifiers
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also commonly known as 3-Acetyl-7-azaindole, is a solid organic compound.[1] It belongs to the 7-azaindole class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds.[2]
Quantitative Data Summary
The fundamental chemical and physical properties of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | [3] |
| Synonyms | 3-Acetyl-7-azaindole, 3-Acetyl-7(1H)-azaindole | [1][3] |
| CAS Number | 83393-46-8 | [2][3] |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| Melting Point | 202-206 °C | [2] |
| Form | Solid | [1] |
| Predicted pKa | 5.94 ± 0.20 | [2] |
| InChI | InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | [1][3] |
| InChIKey | OGMZQWPOZWMDQS-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC(=O)C1=CNC2=C1C=CC=N2 | [3] |
Synthesis and Reactivity
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a crucial synthetic intermediate for creating more complex molecules with potential therapeutic applications.[2]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be achieved through the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The following is a representative methodology based on established organic synthesis principles for indole and azaindole chemistry.
Objective: To synthesize 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone by introducing an acetyl group onto the 7-azaindole core.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride) or a protic acid (e.g., Polyphosphoric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 7-azaindole and the anhydrous solvent.
-
Reagent Addition: The mixture is cooled in an ice bath. The Lewis acid catalyst is added portion-wise while maintaining the low temperature.
-
Acylation: Acetic anhydride is added dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).[4]
-
Quenching: Upon completion, the reaction is cooled to room temperature and then carefully quenched by slowly pouring it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield pure 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.[5]
Caption: General workflow for the synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Chemical Reactivity
The compound serves as a versatile precursor for further derivatization. For instance, it can be readily functionalized to produce 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key precursor for subsequent nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.[2]
Biological Significance and Applications in Drug Discovery
The pyrrolo[2,3-b]pyridine (7-azaindole) core structure is a privileged scaffold in drug discovery.[2] This structural motif is found in compounds investigated for a wide range of biological activities.
Role as a Kinase Inhibitor Scaffold
Derivatives of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are actively being explored as potent inhibitors of various protein kinases, which are crucial targets in oncology and other diseases.
-
SGK-1 Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine framework is central to the development of novel inhibitors for serine/threonine-protein kinase SGK1.[2][6] SGK-1 is implicated in disorders related to cell proliferation and survival, making its inhibitors potential therapeutic agents.[6]
-
FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR) family.[7][8] Abnormal activation of the FGFR signaling pathway is a key factor in the progression of various tumors, making FGFR inhibitors an attractive strategy for cancer therapy.[7][8]
The versatility of the 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for drug development campaigns.
Caption: Role of the core scaffold in developing targeted kinase inhibitors for therapeutic use.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is associated with the following hazards:
-
Harmful if swallowed (H302).[3]
-
Causes skin irritation (H315).[3]
-
May cause an allergic skin reaction (H317).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a well-characterized compound with significant value in the field of medicinal chemistry. Its robust synthesis and versatile reactivity make it an essential building block for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. This guide provides the core technical information required for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Ethanone, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- (9CI) [cymitquimica.com]
- 2. 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone|CAS 83393-46-8 [benchchem.com]
- 3. 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Buy 1-(7-amino-1H-indol-3-yl)ethanone (EVT-3381259) | 165669-20-5 [evitachem.com]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
